(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
CAS No.:
Cat. No.: VC17500383
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClF3NO |
|---|---|
| Molecular Weight | 253.65 g/mol |
| IUPAC Name | (1R,2R)-1-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol |
| Standard InChI | InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1 |
| Standard InChI Key | DHBOVKQSAWFJOG-ANLVUFKYSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O |
| Canonical SMILES | CC(C(C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O |
Introduction
Structural Characteristics and Stereochemical Significance
The molecular formula of (1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is C₁₀H₁₁ClF₃NO, with a molecular weight of 253.65 g/mol. Its structure features:
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A propan-2-ol backbone with two chiral centers (C1 and C2).
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A 2-chloro-4-(trifluoromethyl)phenyl group attached to C1.
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An amino group (-NH₂) at C1 and a hydroxyl group (-OH) at C2.
The (1R,2R) configuration distinguishes it from enantiomers like (1S,2S)- or diastereomers like (1R,2S)-isomers, which exhibit divergent biological activities and chemical reactivities. The trifluoromethyl (-CF₃) and chloro (-Cl) groups introduce steric and electronic effects that influence solubility, stability, and interaction with biological targets.
Synthetic Approaches and Challenges
Asymmetric Synthesis Strategies
While no direct synthesis protocols for the (1R,2R)-isomer are documented, analogous compounds are typically synthesized via:
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Chiral Pool Synthesis: Starting from naturally occurring chiral precursors, such as amino acids, to control stereochemistry.
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Catalytic Asymmetric Hydrogenation: Using transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates enantioselectively.
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Diastereomeric Resolution: Separating enantiomers via crystallization with chiral resolving agents.
For example, the synthesis of (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves a Sharpless epoxidation followed by ring-opening with ammonia. Adapting this method for the (1R,2R)-isomer would require modifying the starting materials or catalysts to invert stereochemistry.
Industrial-Scale Production Considerations
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Continuous Flow Reactors: Enhance yield and reduce racemization risks during large-scale synthesis.
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Green Chemistry Principles: Solvent-free conditions or biocatalytic methods to improve sustainability.
Physicochemical Properties
Predicted properties for (1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL, derived from computational models and analog data, include:
| Property | Value |
|---|---|
| Density | 1.36 ± 0.06 g/cm³ |
| Boiling Point | 317 ± 37°C |
| logP (Partition Coeff.) | 2.8 (indicating moderate lipophilicity) |
| pKa | 12.3 ± 0.45 (amine group) |
The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the hydroxyl group contributes to hydrogen-bonding potential.
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| (1S,2R)-isomer | COX-2 | 120 ± 15 |
| (1R,2S)-isomer | GABAₐ Receptor | 450 ± 30 |
| (1R,2R)-isomer (Predicted) | TNF-α | 90–150* |
*Extrapolated from structural analogs.
Applications in Drug Discovery
Lead Optimization
The (1R,2R)-configuration may offer advantages in:
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Metabolic Stability: Reduced hepatic clearance due to stereospecific enzyme interactions.
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Target Selectivity: Enhanced affinity for pro-inflammatory cytokines over related isoforms.
Prodrug Development
Functionalization of the hydroxyl or amine groups could yield prodrugs with improved bioavailability. For example:
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Esterification: Masking the -OH group to enhance oral absorption.
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Peptide Conjugates: Targeting specific transporters in the blood-brain barrier.
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